molecular formula C16H13FN2O2 B1683772 KX1-004

KX1-004

Cat. No.: B1683772
M. Wt: 284.28 g/mol
InChI Key: TUIHIKXCMCXXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for KX1-004 involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1H-indole-2-carboxylic acid and 3-hydroxybenzylamine.

    Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Purification: The crude product is purified using column chromatography to obtain this compound in high purity.

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs, including the use of automated synthesis and purification techniques.

Chemical Reactions Analysis

KX1-004 undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

KX1-004 is unique among Src-PTK inhibitors due to its non-ATP competitive mechanism of action. Similar compounds include:

This compound’s uniqueness lies in its ability to inhibit Src-PTK without competing with ATP, which may result in different pharmacological effects and potential therapeutic advantages .

Properties

IUPAC Name

5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIHIKXCMCXXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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